2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine
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Overview
Description
2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable pyridine derivative with cyclopropylmethanol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde
- 2-(Cyclopropylmethoxy)-4-methylpyridine
- 2-(Cyclopropylmethoxy)-3-methylpyridine
Uniqueness
2-(Cyclopropylmethoxy)-4-methylpyridin-3-amine is unique due to the specific positioning of the cyclopropylmethoxy and methyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(cyclopropylmethoxy)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-4-5-12-10(9(7)11)13-6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3 |
InChI Key |
BGKDHGFXTGPLSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)OCC2CC2)N |
Origin of Product |
United States |
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